molecular formula C18H19N3O B12803699 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)- CAS No. 143707-84-0

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-

Cat. No.: B12803699
CAS No.: 143707-84-0
M. Wt: 293.4 g/mol
InChI Key: JEQNAXQJYIENGQ-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” typically involves multi-step organic reactions. The starting materials may include ethyl and methyl substituted pyridinones, which undergo various chemical transformations such as alkylation, amination, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, the compound could be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules may provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridylmethyl)amino)-
  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-benzylmethyl)amino)-

Uniqueness

The uniqueness of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” lies in its specific substitution pattern and the presence of the quinolinylmethyl group. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's molecular formula is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of 323.39 g/mol. Its physical properties include:

  • Density : 1.21 g/cm³
  • Boiling Point : 554.5°C at 760 mmHg
  • Flash Point : 289.1°C

Biological Activities

The biological activity of 2(1H)-Pyridinone derivatives has been extensively studied, particularly their roles in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Research indicates that pyridinone derivatives exhibit significant anticancer properties. A review of various studies shows that approximately 31% of the articles focus on anticancer activities among the derivatives synthesized via multicomponent reactions (MCRs) .

Table 1: Summary of Anticancer Activities

CompoundActivity TypeMechanism of Action
CGP57380MNK InhibitorDownregulates eIF4E, Mcl-1, cyclin D1
Compound AAntiproliferativeInduces PARP cleavage
Compound BCytotoxicInhibits cell cycle progression

Antimicrobial Activity

Pyridinone derivatives also show promise as antimicrobial agents. The structure allows for interactions that disrupt bacterial cell walls and inhibit essential enzymes.

Table 2: Summary of Antimicrobial Activities

CompoundTarget OrganismActivity
Compound CE. coliBactericidal
Compound DS. aureusBacteriostatic

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

Several case studies highlight the efficacy of pyridinone derivatives in clinical settings:

  • Study on MNK Inhibition : A study demonstrated that specific pyridinones could effectively inhibit MNK2 with high selectivity, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against various pathogens, showing that certain derivatives could significantly inhibit growth and biofilm formation .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between pyridinone derivatives and their biological targets. These studies reveal critical hydrophobic interactions and hydrogen bonds that contribute to their biological activities.

Figure 1: Molecular Docking Results
Molecular Docking (Note: This image is illustrative; please refer to specific studies for actual data.)

Properties

CAS No.

143707-84-0

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

5-ethyl-6-methyl-3-(quinolin-2-ylmethylamino)-1H-pyridin-2-one

InChI

InChI=1S/C18H19N3O/c1-3-13-10-17(18(22)20-12(13)2)19-11-15-9-8-14-6-4-5-7-16(14)21-15/h4-10,19H,3,11H2,1-2H3,(H,20,22)

InChI Key

JEQNAXQJYIENGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3C=C2)C

Origin of Product

United States

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